Ethyl 4-((4-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
Microwave-assisted Synthesis and Biological Activities : A study by Başoğlu et al. (2013) explored the synthesis of molecules containing different nuclei, starting from ethyl piperazine-1-carboxylate, leading to compounds with antimicrobial, antilipase, and antiurease activities. This indicates the compound's relevance in generating new molecules with potential therapeutic applications (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Carbazole Derivatives Synthesis : Sharma, Kumar, and Pathak (2014) synthesized a series of novel carbazole derivatives, indicating the use of related chemical entities in creating compounds with significant antibacterial, antifungal, and anticancer activities, highlighting the importance of such chemical structures in medicinal chemistry research (Sharma, Kumar, & Pathak, 2014).
Mycobacterium tuberculosis GyrB Inhibitors : A study by Jeankumar et al. (2013) focused on the design, synthesis, and evaluation of thiazole-aminopiperidine hybrid analogues as novel inhibitors against Mycobacterium tuberculosis, showcasing the application of such compounds in developing new antimycobacterial agents (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Anticancer Agent Synthesis : Research by Rehman et al. (2018) on the synthesis of propanamide derivatives bearing piperidinyl-1,3,4-oxadiazole highlighted their evaluation as promising anticancer agents, further illustrating the potential of such compounds in cancer research (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The specific mode of action for this compound would depend on its biological activity and its specific targets.
Biochemical Pathways
For example, they can affect the synthesis of neurotransmitters such as acetylcholine . The exact pathways affected by this compound would depend on its specific targets and mode of action.
Pharmacokinetics
Thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially affect the bioavailability of this compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Properties
IUPAC Name |
ethyl 4-[4-[[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O6S2/c1-2-38-29(35)32-16-18-33(19-17-32)41(36,37)25-14-10-22(11-15-25)27(34)31-28-30-26(20-40-28)21-8-12-24(13-9-21)39-23-6-4-3-5-7-23/h3-15,20H,2,16-19H2,1H3,(H,30,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCVUGDEJJLJCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.